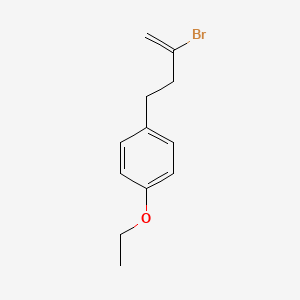

2-Bromo-4-(4-ethoxyphenyl)-1-butene

Description

Contextualization within Brominated Organic Compounds and Vinylic Halide Chemistry

Brominated organic compounds are a significant class of molecules in organic synthesis, often serving as versatile intermediates. The carbon-bromine bond, while stable, is also readily cleaved or transformed, making bromo-compounds excellent precursors for a variety of reactions. researchgate.net Vinylic halides, such as 2-Bromo-4-(4-ethoxyphenyl)-1-butene, are a specific subset of organohalides where a halogen atom is directly attached to a double-bonded carbon. nih.gov This structural feature imparts distinct reactivity compared to alkyl or aryl halides. Vinylic halides are known to participate in a range of cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. nih.gov

Significance of Alkene and Phenolic Ether Moieties in Advanced Organic Synthesis

The alkene functional group in this compound offers a site for a multitude of addition reactions, allowing for the introduction of various functional groups. youtube.com Alkenes are fundamental building blocks in the chemical industry, used in the synthesis of everything from polymers to fine chemicals. youtube.com

The phenolic ether group, specifically the ethoxybenzene moiety, is a common feature in many biologically active compounds and pharmaceuticals. Phenolic ethers can act as hydrogen-bond acceptors and tend to be more hydrophobic than their corresponding phenols. nih.gov This can influence a molecule's pharmacokinetic properties. The presence of this group in this compound suggests potential for its derivatives to be explored in medicinal chemistry contexts.

Structural Features and Systematic Nomenclature of this compound

The systematic IUPAC name for this compound is this compound. This name is derived from its structure: a four-carbon butene chain with a double bond at the first carbon (1-butene). A bromine atom is attached to the second carbon, and a 4-ethoxyphenyl group is attached to the fourth carbon.

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 951889-96-6 |

| Molecular Formula | C12H15BrO |

| SMILES | C=C(Br)CCc1ccc(OCC)cc1 |

This data is compiled from commercially available sources. bldpharm.com

Overview of Research Gaps and Potential Areas of Investigation for this compound

A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While the individual functional groups are well-understood, the synergistic or unique properties arising from their combination in this specific molecule have not been extensively documented. This presents several opportunities for future research:

Synthesis and Optimization: Developing efficient and stereoselective synthetic routes to this compound would be a valuable contribution. Microwave-assisted synthesis is one potential avenue for rapid and high-yield production. researchgate.netorganic-chemistry.org

Reaction Chemistry: A systematic study of its reactivity is warranted. For instance, its participation in palladium-catalyzed cross-coupling reactions could lead to the synthesis of novel, complex molecules. The interplay between the vinylic bromide and the alkene in various reaction conditions would be of fundamental interest.

Polymer Chemistry: The vinylic group suggests that this compound could serve as a monomer or co-monomer in polymerization reactions, leading to new polymers with potentially interesting properties conferred by the bromo and ethoxyphenyl groups.

Medicinal Chemistry: Given the prevalence of the phenolic ether motif in pharmaceuticals, derivatives of this compound could be synthesized and screened for biological activity.

In essence, this compound represents a relatively unexplored area of chemical space, offering a range of possibilities for foundational and applied research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-4-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWFOVDGLHUIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 4 Ethoxyphenyl 1 Butene

Reactivity at the Vinylic Bromine Center of 2-Bromo-4-(4-ethoxyphenyl)-1-butene

The carbon-bromine bond at the sp²-hybridized vinylic carbon is the focal point for several important classes of reactions, including nucleophilic substitutions, eliminations, and metal-catalyzed cross-couplings.

Nucleophilic Substitution Pathways (e.g., Sₙ1', Sₙ2' for vinyl halides)

Direct nucleophilic substitution at a vinylic carbon is generally challenging compared to its sp³-hybridized counterpart in alkyl halides. Vinylic halides, such as this compound, are typically inert towards classical Sₙ1 and Sₙ2 reactions.

Several factors contribute to this low reactivity:

Sₙ2 Inactivity : A standard backside attack, characteristic of the Sₙ2 mechanism, is sterically hindered by the electron density of the π-bond and the planar geometry of the alkene. The nucleophile would have to approach within the plane of the double bond, which is energetically unfavorable.

Sₙ1 Inactivity : The formation of a vinylic carbocation, which would be required for an Sₙ1 pathway, is highly unfavorable due to the instability of a positive charge on an sp-hybridized carbon in the transition state.

Despite these barriers, nucleophilic substitution on vinylic halides can occur under specific conditions through alternative mechanisms such as addition-elimination or via organometallic intermediates. For this compound, these reactions would likely require harsh conditions or specialized reagents, and their feasibility has not been specifically documented.

Elimination Reactions (e.g., Dehydrohalogenation for alkyne formation)

A prominent reaction of vinylic halides is elimination to form alkynes. This process, known as dehydrohalogenation, involves the removal of a hydrogen halide (HBr) from the molecule. For this compound, this transformation can be achieved by treatment with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide.

The mechanism is typically a concerted E2 process where the base abstracts the vinylic proton from C1, followed by the simultaneous expulsion of the bromide ion from C2, leading to the formation of a triple bond. The expected product from this reaction would be 4-(4-ethoxyphenyl)-1-butyne . The stereochemistry of the starting vinylic halide can influence the reaction rate, with the anti-periplanar arrangement of the proton and the leaving group being the most favorable for E2 elimination.

Metal-Catalyzed Cross-Coupling Reactivity (e.g., Palladium-catalyzed reactions)

The vinylic bromine center of this compound is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, are widely employed for their efficiency and functional group tolerance. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Several key cross-coupling reactions are expected to be highly effective with this substrate.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., Arylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | A substituted 1,3-diene |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | A more complex diene or triene |

| Stille Coupling | Organotin compound (e.g., Vinylstannane) | Pd(PPh₃)₄ | A conjugated diene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | A conjugated enyne |

| Negishi Coupling | Organozinc compound | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | A substituted 1,3-diene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base | An enamine |

Reactivity of the Alkene Moiety in this compound

The terminal double bond provides a second site of reactivity, primarily undergoing addition reactions where the π-bond is broken to form two new σ-bonds.

Electrophilic Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles.

Hydrogenation : Catalytic hydrogenation of the double bond using catalysts like palladium, platinum, or nickel with hydrogen gas (H₂) would saturate the alkene, yielding 2-Bromo-4-(4-ethoxyphenyl)butane .

Halogenation : The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would proceed via a cyclic halonium ion intermediate to give a vicinal dihalide, 1,2-Dibromo-4-(4-ethoxyphenyl)butane or 1-Bromo-2-chloro-4-(4-ethoxyphenyl)butane , respectively.

Hydrohalogenation : The addition of hydrogen halides like HBr or HCl is expected to follow Markovnikov's rule. The electrophilic proton (H⁺) adds to the carbon atom with the most hydrogen atoms (C1), forming the more stable carbocation at C2. Subsequent attack by the halide nucleophile (e.g., Br⁻) on this carbocation would result in the formation of a geminal dihalide, 2,2-Dibromo-4-(4-ethoxyphenyl)butane . The presence of the bromine atom at the C2 position stabilizes the adjacent positive charge through resonance (+M effect), reinforcing this regioselectivity.

Cycloaddition Reactions (e.g., Diels-Alder)

In a typical Diels-Alder reaction, the dienophile's reactivity is enhanced by electron-withdrawing groups. The bromine atom, being electronegative, can act as an electron-withdrawing group via an inductive effect, which would increase the dienophilic character of the double bond. The reaction of substituted styrenes with various dienes has been investigated, and the kinetic data from these studies can be used to estimate the reactivity of the target molecule. For instance, the cycloaddition of substituted styrenes to di(2-pyridyl)-1,2,4,5-tetrazine has been shown to be influenced by the electronic nature of the substituents on the styrene ring.

A hypothetical Diels-Alder reaction between this compound and a reactive diene like cyclopentadiene would be expected to yield a bicyclic adduct. The regioselectivity and stereoselectivity of such a reaction would be governed by steric and electronic factors.

Table 1: Hypothetical Kinetic Data for the Diels-Alder Reaction of this compound with Cyclopentadiene

| Diene | Dienophile | Solvent | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| Cyclopentadiene | This compound | Toluene | 80 | 1.5 x 10⁻⁴ |

| Cyclopentadiene | This compound | Dichloromethane | 80 | 3.2 x 10⁻⁴ |

Note: The data in this table is hypothetical and based on trends observed for similar substituted styrenes.

Olefin Functionalization (e.g., Hydroboration-oxidation, Epoxidation)

The double bond in this compound is susceptible to various functionalization reactions.

Hydroboration-oxidation: This two-step reaction sequence is a common method for the anti-Markovnikov hydration of alkenes. The hydroboration of vinyl halides has been studied and can lead to the formation of halogenated organoboranes. In the case of this compound, the boron atom would be expected to add to the terminal carbon (C1), and the hydrogen to the bromine-bearing carbon (C2). Subsequent oxidation would then replace the boron atom with a hydroxyl group. However, the presence of the bromine atom can influence the regioselectivity and potentially lead to side reactions.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide. The epoxidation of allylic bromides is a known transformation. The presence of the bromine atom might affect the rate of the reaction due to its electron-withdrawing nature. The stereoselectivity of the epoxidation of allylic systems can be influenced by the presence of nearby functional groups capable of directing the reagent.

Table 2: Predicted Products of Olefin Functionalization of this compound

| Reaction | Reagents | Major Product |

| Hydroboration-oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Bromo-4-(4-ethoxyphenyl)butan-1-ol |

| Epoxidation | m-CPBA | 2-(Bromomethyl)-2-(4-ethoxyphenethyl)oxirane |

Note: The predicted products are based on established mechanisms for these reactions on analogous substrates.

Reactivity of the Ethoxyphenyl Group in this compound

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The ethoxy group (-OCH₂CH₃) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which enriches the electron density at the ortho and para positions of the benzene ring. Therefore, this compound would be expected to readily undergo EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will predominantly substitute at the positions ortho and para to the ethoxy group. Given that the para position is already occupied by the butenyl chain, substitution will primarily occur at the ortho positions.

Table 3: Expected Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-(2-nitro-4-ethoxyphenyl)-1-butene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(2-bromo-4-ethoxyphenyl)-1-butene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Bromo-4-(2-acetyl-4-ethoxyphenyl)-1-butene |

Ether Cleavage and Functional Group Interconversion

The ethyl phenyl ether linkage in this compound can be cleaved under strong acidic conditions, typically using hydrohalic acids such as HBr or HI. The cleavage of aryl alkyl ethers proceeds via nucleophilic attack of the halide ion on the alkyl group, which is the more electrophilic carbon. The carbon of the phenyl ring is resistant to nucleophilic attack. Therefore, treatment of this compound with a strong acid like HBr would yield 4-(4-hydroxyphenyl)-2-bromo-1-butene and ethyl bromide.

Intramolecular Reactions and Rearrangements

The structure of this compound, with an allylic bromide and an electron-rich aromatic ring connected by a flexible alkyl chain, presents the possibility of intramolecular reactions. Under conditions that favor carbocation formation at the allylic position (e.g., in the presence of a Lewis acid), an intramolecular Friedel-Crafts-type alkylation could occur. This would lead to the formation of a new ring system. The feasibility of such a reaction would depend on the length and conformation of the linking chain, which dictates the ability of the reactive centers to come into proximity. Allylic rearrangements are also a possibility for allylic bromides, potentially leading to the isomeric 4-bromo-4-(4-ethoxyphenyl)-1-butene under certain conditions.

Reaction Kinetics and Thermodynamic Analysis

A quantitative analysis of the reactivity of this compound requires kinetic and thermodynamic data that is not currently available in the public literature. However, we can infer general trends from related systems.

The kinetics of Diels-Alder reactions involving substituted styrenes are sensitive to the electronic properties of the substituents. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. Therefore, the bromo-substituted alkene in the target molecule would be expected to be a moderately activated dienophile.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 4 4 Ethoxyphenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. A complete NMR analysis of 2-Bromo-4-(4-ethoxyphenyl)-1-butene would involve a suite of one-dimensional and two-dimensional experiments to establish through-bond and through-space correlations.

1H NMR and 13C NMR Analysis of Chemical Shifts, Coupling Constants, and Integrations

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted ethoxyphenyl ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm), a characteristic AA'BB' system. The ethoxy group would present as a quartet for the methylene (B1212753) protons (–O–CH₂–) and a triplet for the methyl protons (–CH₃), with their chemical shifts influenced by the adjacent oxygen atom. The vinylic protons of the 1-butene (B85601) moiety would give rise to characteristic signals in the olefinic region (typically δ 5.0-6.0 ppm). The allylic protons and the benzylic protons would appear as multiplets in the upfield region, with their specific chemical shifts and coupling patterns providing crucial information about their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show signals for the two distinct carbons of the vinyl group, the carbons of the aromatic ring (with quaternary carbons exhibiting lower intensity), the two carbons of the ethoxy group, and the two sp³ hybridized carbons of the butene chain. The carbon bearing the bromine atom would be expected to have a chemical shift in the range typical for bromo-substituted carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic CH₂ | ~5.3 | ~118 |

| Vinylic C-Br | - | ~135 |

| Allylic CH₂ | ~2.9 | ~40 |

| Benzylic CH₂ | ~2.8 | ~38 |

| Aromatic CH (ortho to OEt) | ~7.1 | ~129 |

| Aromatic CH (meta to OEt) | ~6.8 | ~114 |

| Aromatic C-OEt | - | ~158 |

| Aromatic C-CH₂ | - | ~132 |

| O–CH₂ | ~4.0 (quartet) | ~63 |

| –CH₃ | ~1.4 (triplet) | ~15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

To definitively assemble the molecular structure, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between the ethoxy protons, the protons of the butene chain, and the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the vinylic proton signals to the vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the benzylic protons to the aromatic carbons and from the allylic protons to the vinylic carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. This information can be vital for determining the preferred conformation of the molecule, for instance, the spatial relationship between the ethoxyphenyl group and the butene chain.

Dynamic NMR Studies for Conformational Analysis (if applicable)

Given the presence of single bonds, this compound possesses conformational flexibility. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the rotational barriers around the single bonds. This could reveal information about the relative populations of different conformers and the energy barriers between them.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=C (alkene) | ~1640 | Stretching |

| C=C (aromatic) | ~1600, ~1500 | Stretching |

| C-O (ether) | ~1250 (asymmetric), ~1040 (symmetric) | Stretching |

| C-H (sp²) | ~3080 | Stretching |

| C-H (sp³) | ~2980-2850 | Stretching |

| C-Br | ~650-550 | Stretching |

The presence of these bands would provide strong evidence for the key functional groups within the molecule. docbrown.info

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For C₁₂H₁₅BrO, the calculated monoisotopic mass is 254.0306 Da. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would also be informative. Expected fragmentation pathways could include the loss of a bromine radical, the cleavage of the ethoxy group, and the fragmentation of the butene chain. The analysis of these fragments would provide further corroboration of the proposed structure.

Scientific Data Unavilable for this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific experimental data for the compound This compound . Consequently, the advanced spectroscopic and structural elucidation methodologies requested, including Tandem Mass Spectrometry (MS/MS), UV-Vis Spectroscopy, and X-ray Crystallography, cannot be detailed for this specific molecule.

While information exists for structurally related compounds, such as various brominated butenes and substituted aromatic compounds, this data cannot be extrapolated to accurately describe the precise fragmentation patterns, electronic transitions, or solid-state structure of this compound. Generating an article based on related but distinct molecules would be scientifically inaccurate and speculative.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be produced at this time due to the absence of published research on this specific chemical entity. Further empirical studies would be required to determine the spectroscopic and crystallographic properties outlined in the query.

Theoretical and Computational Chemistry Studies on 2 Bromo 4 4 Ethoxyphenyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for understanding the fundamental electronic nature of a molecule, which in turn dictates its physical and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its energy. stackexchange.com By finding the lowest energy conformation, researchers can predict the most stable structure of 2-Bromo-4-(4-ethoxyphenyl)-1-butene. This process involves iterative calculations that adjust the positions of the atoms until a minimum on the potential energy surface is located. stackexchange.com The resulting data would include bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy and Gibbs free energy, providing insights into the compound's stability. scispace.com

A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT calculation, is presented below.

| Parameter | Value |

| C1-C2 Bond Length (Å) | Data not available |

| C2-Br Bond Length (Å) | Data not available |

| C3-C4 Bond Length (Å) | Data not available |

| C1-C2-C3 Bond Angle (°) | Data not available |

| C2-C3-C4 Bond Angle (°) | Data not available |

| Dihedral Angle H-C1-C2-Br (°) | Data not available |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: The table above is for illustrative purposes only. The values are placeholders as no specific computational studies on this compound are available.

Ab Initio Methods for Electronic Distribution and Bonding Characteristics

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. scribd.com These methods can provide a detailed picture of the electronic distribution within a molecule, highlighting areas of high and low electron density. This information is crucial for understanding bonding characteristics, such as the nature of the carbon-bromine bond and the influence of the ethoxyphenyl group on the butene chain. Techniques like Natural Bond Orbital (NBO) analysis can be employed to quantify orbital interactions and charge distribution.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. Red or yellow areas indicate negative potential, suggesting sites that are susceptible to electrophilic attack, while blue areas indicate positive potential, suggesting sites prone to nucleophilic attack. For this compound, an MEP analysis would likely show a region of negative potential around the double bond and the oxygen atom of the ethoxy group, and a region of positive potential near the hydrogen atoms.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, providing insights into the transformation of reactants into products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

When studying a chemical reaction, identifying the transition state—the highest energy point along the reaction pathway—is crucial. Computational methods can be used to locate this transition state structure. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. researchgate.net This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

Prediction of Regioselectivity, Stereoselectivity, and Chemoselectivity

For a molecule with multiple reactive sites like this compound, computational methods can predict the outcome of reactions. By calculating the activation energies for different possible reaction pathways, researchers can determine the most likely product. This allows for the prediction of:

Regioselectivity: Which of several possible positions on the molecule will react.

Stereoselectivity: The preferential formation of one stereoisomer over another.

Chemoselectivity: Which functional group will react when multiple are present.

For instance, in an addition reaction to the double bond, computational studies could predict whether the incoming group will add to the first or second carbon of the butene chain.

Conformational Analysis and Potential Energy Surface Mapping

A thorough conformational analysis of this compound would be the foundational step in understanding its chemical behavior. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry.

The initial phase of such a study would involve a systematic search of the conformational space. This is typically achieved by rotating the single bonds within the molecule, specifically the C-C bonds of the ethyl and butene chains, as well as the bond connecting the phenyl ring to the butene moiety. For each rotational angle, the geometry of the molecule would be optimized to find the nearest local energy minimum.

Advanced computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be employed to calculate the energies of these conformers. The results would allow for the identification of the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be present in significant populations at room temperature. A potential energy surface map would then be constructed to visualize the energy barriers between these conformers, providing insights into the flexibility and dynamic behavior of the molecule.

Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters.

The computed chemical shifts for each unique proton and carbon atom in this compound would be compared to a reference standard, typically tetramethylsilane (TMS). The predicted values would be expected to correlate with the electronic environment of each nucleus. For instance, protons on the vinyl group would be expected to have higher chemical shifts than those on the ethyl chain.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (vinyl) | - | 115.8 |

| H1a (vinyl) | 5.32 | - |

| H1b (vinyl) | 5.15 | - |

| C2 (vinyl) | - | 141.2 |

| C3 | - | 40.5 |

| H3a | 2.85 | - |

| H3b | 2.70 | - |

| C4 | - | 35.1 |

| H4a | 2.60 | - |

| H4b | 2.50 | - |

| C5 (phenyl) | - | 130.2 |

| C6 (phenyl) | - | 114.5 |

| C7 (phenyl) | - | 158.0 |

| C8 (phenyl) | - | 114.5 |

| C9 (phenyl) | - | 130.2 |

| C10 (phenyl) | - | 132.1 |

| H5/H9 (phenyl) | 7.15 | - |

| H6/H8 (phenyl) | 6.85 | - |

| O-CH₂ | - | 63.5 |

| O-CH₂ (protons) | 4.02 | - |

| CH₃ | - | 14.8 |

| CH₃ (protons) | 1.40 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. A computational vibrational frequency analysis can predict the IR spectrum of this compound. This is typically performed at the same level of theory as the geometry optimization.

The calculation would yield a set of vibrational frequencies and their corresponding intensities. These frequencies correspond to specific bond-stretching and bending modes within the molecule. For example, characteristic peaks would be expected for the C=C stretch of the vinyl group, the C-H stretches of the aromatic and aliphatic portions, the C-O stretch of the ether, and the C-Br stretch.

A table of predicted key vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (vinyl) | 1645 |

| C=C stretch (aromatic) | 1600, 1500 |

| C-O stretch (ether) | 1250 |

| C-Br stretch | 650-550 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies and predicting the UV-Vis absorption spectrum.

The calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption. For this compound, electronic transitions would likely involve the π-electrons of the phenyl ring and the vinyl group.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that relates one or more molecular descriptors to a specific property.

To develop a QSPR model for a series of compounds related to this compound, a dataset of molecules with known experimental values for a particular property (e.g., boiling point, solubility, or a biological activity) would be required. A large number of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, would then be calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the property of interest. The predictive power of the resulting QSPR model would be evaluated using statistical validation techniques. Such a model could then be used to predict the properties of new, untested compounds, including this compound.

Role of 2 Bromo 4 4 Ethoxyphenyl 1 Butene As a Chemical Building Block in Advanced Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The inherent reactivity of the vinyl bromide and the potential for modification of the ethoxyphenyl group make 2-Bromo-4-(4-ethoxyphenyl)-1-butene a plausible precursor for a variety of complex organic molecules.

Carbon-Carbon Bond Forming Reactions for Oligomers and Polymers (excluding direct biological applications)

The vinyl bromide functionality is a key feature that allows for participation in various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in oligomers and polymers. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools for this purpose. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

For instance, in a hypothetical Suzuki coupling reaction, the vinyl bromide of this compound could be coupled with an aryl or vinyl boronic acid to form a new carbon-carbon bond, leading to the formation of styrenic or diene-type monomers. These monomers could then be subjected to polymerization conditions to yield oligomers or polymers with tailored electronic and physical properties. The general applicability of Suzuki-Miyaura coupling for creating C-C bonds with a variety of functional groups makes it a highly versatile method. libretexts.orgnih.govmdpi.comthieme-connect.de

Similarly, the Heck reaction allows for the coupling of vinyl halides with alkenes, providing a pathway to more complex diene structures suitable for polymerization. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netnih.gov The Stille coupling, utilizing organotin reagents, offers another avenue for carbon-carbon bond formation with a high degree of functional group tolerance. organic-chemistry.orgwikipedia.orglibretexts.orgharvard.edunih.gov The Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, could be employed to introduce alkynyl moieties, leading to the synthesis of conjugated enynes that can serve as precursors for conductive polymers. wikipedia.orgwashington.eduorganic-chemistry.orglibretexts.orgresearchgate.net

While specific examples of using this compound in these polymerization reactions are not documented, the reactivity of the vinyl bromide group is well-established for such transformations.

Functional Group Interconversion for Diverse Derivatives

The bromine atom and the ethoxy group on the phenyl ring are amenable to various functional group interconversions, allowing for the synthesis of a diverse library of derivatives. The vinyl bromide can be converted to other functional groups through nucleophilic substitution or elimination reactions. libretexts.org For example, treatment with a strong base could potentially lead to the formation of an alkyne through dehydrobromination.

The ethoxy group on the phenyl ring can also be a site for chemical modification. Cleavage of the ether bond, for instance, would yield a phenolic group, which can then be further functionalized. This phenolic hydroxyl group could be used as a handle for introducing other functionalities or for building more complex molecular architectures.

Scaffold for Heterocyclic Compound Synthesis

Vinyl bromides are valuable precursors in the synthesis of heterocyclic compounds. The double bond and the bromine atom can participate in various cyclization reactions. For instance, intramolecular cyclization reactions could be designed to form fused ring systems. nih.gov Palladium-catalyzed reactions are also widely used to construct heterocyclic rings.

Although no specific syntheses of heterocycles starting from this compound have been reported, the structural motifs present in the molecule suggest its potential in this area. For example, it could theoretically be used in annulation reactions to build five or six-membered rings containing heteroatoms like nitrogen, oxygen, or sulfur.

Intermediate in Natural Product Synthesis

The synthesis of natural products often involves the use of highly functionalized building blocks to construct complex molecular architectures. While there is no direct evidence of this compound being used in the total synthesis of any natural product, its structure contains elements that could be valuable in such endeavors. The ability to form carbon-carbon bonds via cross-coupling reactions and the potential for functional group interconversions make it a plausible, albeit currently underexplored, intermediate.

Design and Synthesis of Photoactive or Electroactive Molecules (excluding biological sensing)

The synthesis of photoactive and electroactive molecules often relies on the construction of extended conjugated systems. The vinyl bromide group in this compound provides a handle for creating such systems through cross-coupling reactions. By coupling this molecule with other aromatic or vinylic building blocks, it is theoretically possible to synthesize conjugated oligomers and polymers. The ethoxyphenyl group can also influence the electronic properties of the resulting materials.

For example, polymerization of monomers derived from this compound could lead to materials with interesting photoluminescent or electroluminescent properties, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, specific research in this area utilizing this particular compound is not available.

Development of Novel Reagents and Catalysts (derived from compound)

The functional groups present in this compound could be modified to create novel reagents or ligands for catalysis. For instance, the vinyl group could be transformed into a coordinating group for a metal center, or the aromatic ring could be functionalized with phosphine (B1218219) or amine groups to create new ligands for transition metal catalysis. There are currently no reports of such applications for this specific compound.

Future Research Directions and Emerging Trends for 2 Bromo 4 4 Ethoxyphenyl 1 Butene Research

Development of More Efficient and Sustainable Synthetic Routes

A primary focus of future research will be the development of synthetic pathways to 2-Bromo-4-(4-ethoxyphenyl)-1-butene that are both efficient and environmentally benign. Current synthetic paradigms are increasingly scrutinized for their reliance on hazardous materials and generation of waste. nih.govcambridgescholars.com The pursuit of "green chemistry" principles will steer the development of new routes that maximize atom economy and minimize environmental impact. nih.gov This involves moving away from traditional brominating agents that can be hazardous and exploring catalytic systems that operate under milder conditions. cambridgescholars.com

A significant trend in modern organic synthesis is the replacement of precious metal catalysts (e.g., palladium, rhodium, ruthenium) with catalysts based on earth-abundant metals like iron, copper, nickel, and cobalt. nsf.govacs.org This shift is motivated by the lower cost, reduced toxicity, and greater sustainability of these alternative metals. acs.orgnih.gov Furthermore, earth-abundant metals often exhibit unique reactivity, enabling novel chemical transformations that are not possible with their precious metal counterparts. nsf.gov

Table 1: Illustrative Comparison of Catalytic Systems for Cross-Coupling Reactions

| Feature | Precious Metal Catalyst (e.g., Palladium) | Earth-Abundant Metal Catalyst (e.g., Nickel) |

|---|---|---|

| Metal Cost | High | Low |

| Sustainability | Lower (low natural abundance) | Higher (high natural abundance) |

| Typical Substrates | Aryl iodides, bromides, triflates | Aryl chlorides, phenol (B47542) derivatives, sulfamates nsf.gov |

| Common Ligands | Phosphines, carbenes | Bipyridines, phosphines |

| Potential Advantages | Well-established, broad scope | Novel reactivity, cost-effective, engages less reactive substrates nsf.gov |

| Potential Challenges | Cost, toxicity, catalyst recovery | Air/moisture sensitivity, solubility issues with inorganic bases nsf.gov |

Biocatalysis, which utilizes enzymes to perform chemical transformations, is emerging as a powerful and highly selective synthetic tool. nih.gov Enzymes can operate under mild conditions (aqueous media, room temperature) and exhibit exceptional chemo-, regio-, and stereoselectivity that is often difficult to achieve with conventional chemical catalysts. nih.govacs.org Engineered enzymes, such as cytochrome P450 variants, have shown remarkable capabilities in performing challenging reactions like the hydroxylation and amination of allylic C-H bonds. nih.govacs.org

Future research could explore the use of engineered enzymes for the functionalization of this compound or its precursors. For example, a biocatalyst could be developed to selectively hydroxylate the molecule at a specific position or to catalyze its conversion into other valuable chiral intermediates. Radical biocatalysis, which uses enzymes to control radical reactions, also presents a promising avenue for novel functionalizations. acs.org

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. syrris.jp These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), and improved safety, particularly when dealing with hazardous reagents or unstable intermediates. researchgate.netvapourtec.comthieme-connect.de The ability to safely perform reactions under high-temperature and high-pressure conditions can lead to significantly accelerated reaction rates. thieme-connect.de

The synthesis of this compound, which involves a bromination step, is an ideal candidate for translation to a continuous flow process. Electrochemical bromination in a flow reactor, for instance, allows for the in situ generation of bromine, minimizing the handling of this hazardous reagent and reducing waste. rsc.org Flow chemistry can also enable the production of materials that are inaccessible under batch conditions due to the instability of key intermediates. vapourtec.com This technology will be crucial for the safe, efficient, and scalable production of this compound for potential industrial applications.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of machine learning (ML) and chemistry is rapidly advancing, providing powerful new tools for chemical discovery and process development. nih.gov ML models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal reaction conditions (including catalyst, solvent, and temperature), and even propose novel synthetic routes. nih.govsesjournal.combohrium.com This data-driven approach can dramatically reduce the time and resources required for experimental research by prioritizing high-probability experiments. sesjournal.com

For this compound, ML algorithms could be employed to:

Optimize Synthesis: Predict the optimal conditions to maximize the yield and purity of its synthesis.

Predict Reactivity: Forecast the outcomes of its participation in various cross-coupling or functionalization reactions.

Plan Synthetic Routes: Assist in designing multi-step syntheses for complex molecules derived from this starting material.

The integration of AI and experimental chemistry creates a powerful feedback loop, accelerating the discovery and development of new chemical processes. sesjournal.com

Table 2: Parameters for Machine Learning-Assisted Reaction Optimization

| Parameter | Description | Potential Impact on Synthesis |

|---|---|---|

| Reactants | Chemical structures of starting materials | Determines feasibility and potential side products |

| Catalyst | Type and loading of the catalyst | Influences reaction rate, selectivity, and yield nih.gov |

| Ligand | Structure of the ligand (if applicable) | Modulates catalyst activity and selectivity |

| Solvent | Reaction medium | Affects solubility, reactivity, and catalyst stability nih.gov |

| Temperature | Reaction temperature | Controls reaction rate and selectivity nih.gov |

| Concentration | Molarity of reactants | Can influence reaction kinetics and product distribution |

| Time | Duration of the reaction | Determines the extent of conversion |

Exploration of Novel Reactivity Patterns and Cascade Reactions

Allylic halides are exceptionally versatile intermediates in organic synthesis. rsc.orgnih.gov this compound, with its allylic bromide functionality, is primed for the exploration of novel reactivity. A significant area of future research will involve its use in cascade reactions, where multiple chemical bonds are formed in a single, uninterrupted sequence. sci-hub.boxnih.govbaranlab.org Such reactions are highly efficient, rapidly building molecular complexity from relatively simple precursors. sci-hub.boxnih.gov

Recent advances have demonstrated palladium-catalyzed, radical-mediated three-component coupling reactions involving unactivated alkyl bromides and dienes. sci-hub.boxnih.gov Future studies could adapt these methodologies to this compound, enabling the simultaneous formation of new carbon-carbon and carbon-heteroatom bonds in a highly selective manner. The exploration of its participation in pericyclic reactions, rearrangements, and other complex transformations will continue to be a fertile ground for discovering new synthetic methods.

Applications in Advanced Materials Science as a Monomer or Precursor

The structural features of this compound make it an intriguing candidate for applications in materials science. The styrenic backbone suggests its potential use as a monomer or co-monomer in polymerization reactions to create novel functional polymers. nih.govresearchgate.net The presence of the bromo and ethoxy groups provides valuable handles for post-polymerization modification, allowing for the fine-tuning of material properties.

Future research will likely investigate the polymerization of this compound to produce materials with tailored characteristics. These materials could find applications as:

Functional Coatings: The polymer's properties could be adjusted to create protective or functional surface coatings. mdpi.com

Optoelectronic Materials: Organic polymers are increasingly used in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govalfa-chemistry.comazom.com By incorporating this compound into a polymer structure, it may be possible to influence the material's refractive index, conductivity, or light-emitting properties. The molecule serves as a precursor that can be chemically modified to create materials for the electronics and optical industries. rsc.org Polystyrene, a related structural polymer, is already widely studied for these applications due to its high transparency and refractive index. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-(4-ethoxyphenyl)-1-butene, and how can purity be ensured?

The synthesis typically involves bromination of 4-(4-ethoxyphenyl)-1-butene using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Key steps include:

- Controlled bromination : Conduct the reaction under inert atmosphere (N₂/Ar) at 0–25°C to minimize side reactions like alkene polymerization .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product. Purity validation via HPLC or GC-MS is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons, δ ~1.3–1.5 ppm for ethoxy methyl) and bromine’s deshielding effects on adjacent carbons .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly the C-Br bond (~1.9–2.0 Å) and alkene geometry .

Advanced Research Questions

Q. How does the para-ethoxy substituent influence reactivity compared to methoxy or halogenated analogs?

The ethoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing electrophilic substitution at the ortho/para positions. Compared to methoxy analogs:

- Steric effects : Ethoxy’s larger size reduces steric accessibility, slowing nucleophilic attacks on the alkene .

- Electronic effects : Ethoxy’s weaker electron-donating capacity (vs. methoxy) may alter regioselectivity in Diels-Alder reactions. Experimental validation via Hammett plots or DFT calculations is recommended .

Q. How can contradictory kinetic data in substitution reactions (e.g., SN2 vs. radical pathways) be resolved?

- Mechanistic probes : Use radical traps (e.g., TEMPO) to distinguish SN2 (unaffected) from radical pathways (inhibited). Monitor intermediates via ESR spectroscopy .

- Solvent effects : Compare reaction rates in polar aprotic (favors SN2) vs. non-polar solvents (favors radical pathways). For example, in DMSO, SN2 dominates (k = 1.2 × 10⁻³ s⁻¹), while in hexane, radical chain mechanisms prevail .

Q. What strategies improve crystal structure validation when using SHELX software?

- Data quality : Ensure high-resolution (<0.8 Å) datasets. Use SHELXC/D/E for experimental phasing and SHELXL for refinement, focusing on:

- Validation tools : Cross-reference with PLATON’s ADDSYM to detect missed symmetry .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions for regioselective alkene functionalization?

- Additive screening : Use Lewis acids (e.g., BF₃·OEt₂) to polarize the alkene, directing electrophiles to the β-position. Monitor regioselectivity via ¹H NMR integration of vinylic protons .

- Temperature control : Lower temperatures (−20°C) favor kinetic control, while higher temperatures (60°C) favor thermodynamic products. For example, hydrobromination at −20°C yields >90% Markovnikov adduct .

Q. What approaches address discrepancies in computational vs. experimental vibrational spectra?

- DFT calibration : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental IR peaks, especially for C-Br stretches (~550–600 cm⁻¹) and alkene C=C (~1650 cm⁻¹) .

- Isotopic labeling : Substitute ⁷⁹Br with ⁸¹Br to confirm peak assignments in Raman spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.